

Spectroscopic Analysis of 4-Nitrocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrocinnamic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Nitrocinnamic acid**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characterization by ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy, including comprehensive data tables and the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here was obtained for trans-**4-Nitrocinnamic acid**.

^1H NMR Spectroscopy Data

Proton NMR (^1H NMR) identifies the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. The spectrum for **4-Nitrocinnamic acid** was recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.40 - 8.18	Multiplet	-	2H	Ar-H (ortho to NO ₂)
8.09 - 7.90	Multiplet	-	2H	Ar-H (meta to NO ₂)
7.68	Doublet	15.9	1H	α -CH=CH-Ar
6.73	Doublet	16.2	1H	HOOC-CH=CH

Table 1: ¹H NMR

Spectroscopic

Data for 4-

Nitrocinnamic

acid.[\[1\]](#)

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectrum for **4-Nitrocinnamic acid** was recorded in DMSO-d₆.

Chemical Shift (δ) ppm	Assignment
167.03	C=O (Carboxylic Acid)
147.96	Ar-C-NO ₂
141.34	α -CH=CH-Ar
140.75	Ar-C (ipso)
129.29	Ar-CH (meta to NO ₂)
123.93	Ar-CH (ortho to NO ₂)
123.61	HOOC-CH=CH

Table 2: ¹³C NMR Spectroscopic Data for 4-Nitrocinnamic acid.[1]

NMR Experimental Protocol

Sample Preparation: A sample of **4-Nitrocinnamic acid** (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.^[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.^[3] The solid may be first dissolved in a small vial before being transferred to the NMR tube to ensure complete dissolution.^[2]

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument. For ¹H NMR, the spectrometer operates at the respective frequency (e.g., 300 MHz), and for ¹³C NMR, it operates at a corresponding lower frequency (e.g., 75 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A reference standard, such as tetramethylsilane (TMS), may be used to calibrate the chemical shift scale to 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of solid **4-Nitrocinnamic acid** can be obtained using techniques such as a Potassium Bromide (KBr) pellet or a Nujol mull.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100 - 2500	O-H Stretch (broad)	Carboxylic Acid
~1700 - 1680	C=O Stretch	Carboxylic Acid (conjugated)
~1640	C=C Stretch	Alkene
~1600, ~1475	C=C Stretch	Aromatic Ring
~1520	N-O Asymmetric Stretch	Nitro Group
~1345	N-O Symmetric Stretch	Nitro Group
~980	=C-H Bend (out-of-plane)	trans-Alkene

Table 3: Key IR Absorption
Bands for 4-Nitrocinnamic
acid.

IR Experimental Protocol

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-Nitrocinnamic acid** is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle.
- The homogenous mixture is then transferred to a pellet press.
- A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.
- The pellet is placed in a sample holder in the IR spectrometer for analysis.

Sample Preparation (Nujol Mull Method):

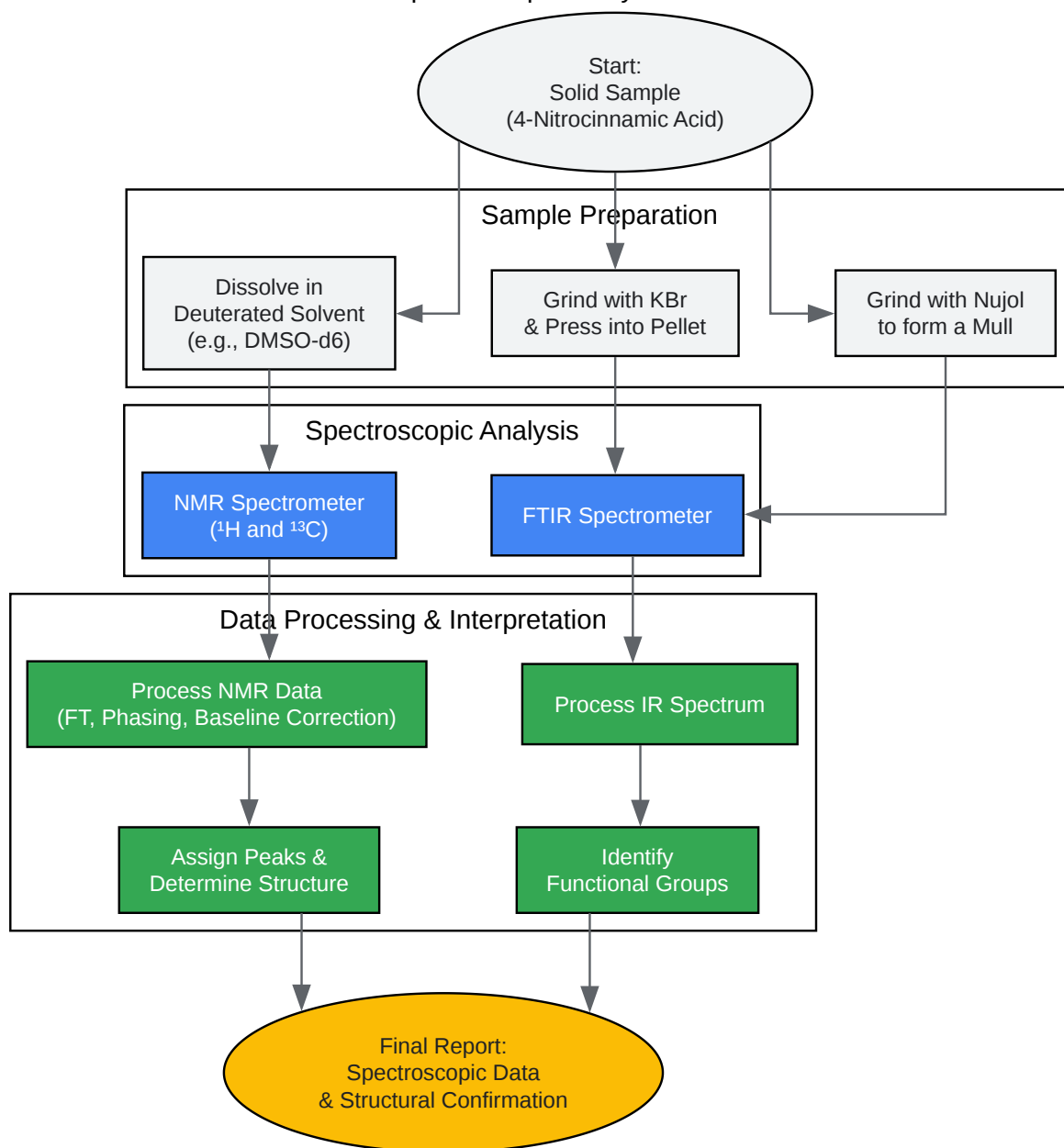
- A small amount (5-10 mg) of finely ground **4-Nitrocinnamic acid** is placed on a salt plate (e.g., KBr or NaCl).
- A drop of Nujol (mineral oil) is added, and the mixture is ground together to create a uniform paste, or mull.

- The mull is then spread as a thin film between two salt plates.
- The "sandwich" is mounted in the spectrometer for analysis. Note that the Nujol itself has characteristic C-H absorption bands that will appear in the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like **4-Nitrocinnamic acid**.

General Workflow for Spectroscopic Analysis of 4-Nitrocinnamic Acid

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Workflow for Spectroscopic Analysis.

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